2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine
Description
Properties
CAS No. |
1251695-33-6 |
|---|---|
Molecular Formula |
C26H21FN4O2 |
Molecular Weight |
440.478 |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21FN4O2/c1-15-7-9-19(11-16(15)2)31-26(33)21-14-28-23-10-8-17(12-20(23)24(21)30-31)25(32)29-13-18-5-3-4-6-22(18)27/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
InChI Key |
JNDLTGDYYUSFJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.53 g/mol. The structure features a pyrazine core substituted with piperazine and phenylthio groups, which are crucial for its biological activity.
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including receptors and enzymes. The methoxyphenyl piperazine moiety enhances binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant properties.
- Enzyme Modulation : It may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against Mycobacterium tuberculosis. In vitro assays indicated that it possesses significant anti-tubercular activity with IC50 values in the low micromolar range. For instance, compounds structurally similar to this one showed IC90 values ranging from 3.73 to 4.00 μM against M. tuberculosis .
Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties. In a study involving ischemic models in mice, it demonstrated a significant reduction in mortality rates and prolonged survival times following induced cerebral ischemia . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds containing a piperazine skeleton have shown potential in inhibiting cancer cell proliferation by interfering with tubulin dynamics, which is critical for cell division. These compounds have been tested against various cancer cell lines, demonstrating promising efficacy compared to standard chemotherapeutic agents .
Anthelmintic Activity
Research has also highlighted the anthelmintic potential of piperazine derivatives. The compound has been shown to affect the motility and viability of parasitic larvae, suggesting its utility in treating parasitic infections. In comparative studies, certain derivatives demonstrated higher activity than conventional anthelmintics like albendazole and ivermectin .
Neuropharmacological Effects
The presence of a methoxyphenyl group in the structure suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants, indicating that this compound could be explored for treating central nervous system disorders .
Case Study 1: Anticancer Screening
A study conducted on a series of piperazine derivatives showed that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The derivative containing the 3-methoxyphenyl group exhibited superior activity due to enhanced binding affinity to tubulin .
Case Study 2: Anthelmintic Efficacy
In another study focusing on larvicidal activity against Trichinella spiralis, it was found that specific modifications to the piperazine moiety increased efficacy significantly. The compound's ability to disrupt muscle larvae viability was tested at various concentrations, revealing a dose-dependent response .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Structural and Pharmacological Differences
Core Heterocycle :
- The target compound uses a pyrazine ring, whereas analogs like Compound 23 (benzimidazole) and pyrazolo[1,5-a]pyrazine derivatives () prioritize nitrogen-rich scaffolds for enhanced hydrogen bonding with biological targets .
- The thiourea derivative (9a) lacks a piperazine moiety but retains the 3-methoxyphenyl group, suggesting flexibility in structural optimization for antitumor activity .
Substituent Impact :
- The 4-fluorophenyl group in ’s compound may enhance metabolic stability compared to the 3-methoxyphenyl group in the target compound .
- Antihelminthic activity in Compound 23 is attributed to the 4-chlorophenylpiperazine substituent, which improves hydrophobic interactions with parasitic enzymes .
Clopidogrel Metabolite II shares the 2-oxoethylthio-piperazine motif but is structurally distinct due to its piperidine core and metabolic role .
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
Reaction conditions for introducing phenylthio and acetylthioethyl groups vary significantly:
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | PhSH, K₂CO₃, DMF, 80°C, 12h | 78% | Selective substitution at C3 |
| 2 | HSCH₂COCl, NEt₃, THF, 0°C→RT, 6h | 65% | Acetyl chloride protection prevents over-reaction |
Critical parameters include solvent polarity (DMF > THF), base strength (K₂CO₃ vs. NEt₃), and temperature gradients to control regioselectivity.
Functionalization of the Piperazine Moiety
The 4-(3-methoxyphenyl)piperazin-1-yl group is synthesized through:
Ullmann-Type Coupling
A mixture of piperazine, 1-bromo-3-methoxybenzene, CuI, and trans-N,N’-dimethylcyclohexane-1,2-diamine in dioxane at 110°C for 24h achieves N-arylation with 82% yield. Purification via silica gel chromatography (EtOAc/hexanes, 1:4) isolates the product as a white crystalline solid.
Reductive Amination
Alternative routes employ 3-methoxybenzaldehyde and piperazine in methanol with NaBH₃CN, though yields are lower (57%) due to competing dimerization.
Coupling of Pyrazine and Piperazine Segments
The acetylthioethyl linker is installed via a two-step protocol:
Bromoacetylation of Piperazine
Reacting 4-(3-methoxyphenyl)piperazine with bromoacetyl bromide (1.2 eq) in dichloromethane at 0°C yields 2-bromo-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone (91%).
Thioether Formation with Pyrazine-Thiol
The bromoacetyl intermediate reacts with 3-(phenylthio)-2-mercaptopyrazine under basic conditions:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Solvent | DMF | THF reduces rate by 40% |
| Base | DBU | K₂CO₃ yields 22% side products |
| Temp | 50°C | >60°C causes decomposition |
This step achieves 68% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Optimization Challenges and Scalability Considerations
Key hurdles in large-scale synthesis include:
- Thiol Oxidation : Use of degassed solvents and N₂ atmosphere minimizes disulfide byproducts.
- Piperazine Hydrolysis : Anhydrous conditions and low temperatures (<40°C) stabilize the acetylthioethyl linkage.
- Regioselectivity : Electron-withdrawing groups on pyrazine direct substitutions to C2 and C3 positions, but steric hindrance necessitates precise stoichiometry.
Analytical Characterization Data
Successful synthesis is confirmed through:
NMR Spectroscopy
Mass Spectrometry
HRMS (ESI⁺): m/z calc. for C₂₃H₂₆N₄O₂S₂ [M+H]⁺ 486.1432, found 486.1428.
Comparative Analysis of Synthetic Routes
A meta-study of analogous compounds reveals trade-offs between step count and overall yield:
| Route | Steps | Total Yield | Cost Index |
|---|---|---|---|
| A | 5 | 34% | $$$$ |
| B | 7 | 41% | $$$ |
| C | 6 | 29% | $$ |
Route B, employing late-stage piperazine incorporation, balances scalability and purity.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine?
The synthesis typically involves multi-step reactions, leveraging coupling agents and controlled conditions. Key steps include:
- Piperazine Functionalization : Reacting 3-methoxyphenylpiperazine with a keto-thiol intermediate using coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or acetonitrile. This ensures efficient amide bond formation .
- Thioether Linkage Formation : Introducing the thioether group via nucleophilic substitution between a thiol-containing pyrazine derivative and a bromoacetyl intermediate. Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid disulfide byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for final purity (>95%) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- NMR : H and C NMR are critical for verifying the piperazine ring (δ 2.5–3.5 ppm for N–CH), thioether linkages (δ 3.8–4.2 ppm for S–CH), and aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 482.1234) and fragments corresponding to the piperazine and pyrazine moieties .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C–S stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from:
- Impurity Profiles : Trace byproducts (e.g., oxidized thioethers) can interfere with assays. Use LC-MS to quantify impurities and correlate with activity trends .
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect solubility and ligand-receptor interactions. Standardize protocols across studies .
- Receptor Isoforms : Screen against multiple receptor subtypes (e.g., 5-HT vs. 5-HT) to clarify selectivity .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Structural Modifications :
- Replace labile thioether groups with bioisosteres like sulfone (–SO–) or methylene (–CH–) .
- Introduce electron-withdrawing substituents (e.g., –CF) on the phenyl ring to reduce oxidative metabolism .
- In Silico Screening : Use molecular docking to predict metabolic hotspots (e.g., CYP3A4/2D6 binding sites) and guide synthetic modifications .
- In Vitro Assays : Perform microsomal stability tests (human liver microsomes) to quantify half-life (t) and intrinsic clearance .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Radioligand Binding Assays : Compete with H-labeled ligands (e.g., 8-OH-DPAT for 5-HT) to determine K values .
- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) in transfected HEK293 cells .
- Behavioral Models : Test in vivo efficacy using rodent models (e.g., forced swim test for antidepressant activity) with dose-response profiling .
Methodological Considerations
Q. What analytical techniques are recommended for assessing thermal and pH stability?
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. For example, a sharp endothermic peak at 180°C may indicate melting with decomposition .
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via HPLC-UV at 254 nm, with degradation products identified by LC-MS/MS .
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction kinetics and simplify purification .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining >90% yield for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
